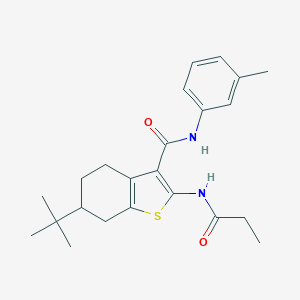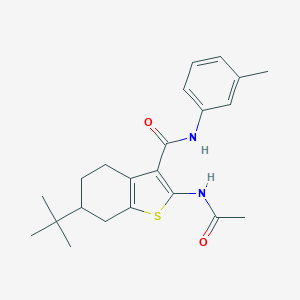![molecular formula C13H19NO6 B289459 N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine is a synthetic compound that has been widely used in scientific research. It is a derivative of isoleucine, an essential amino acid that plays a crucial role in protein synthesis and metabolism. The compound has been synthesized using various methods, including chemical synthesis and biosynthesis.
Mécanisme D'action
The mechanism of action of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine is not fully understood. However, it has been shown to interact with various enzymes and proteins, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. The compound has also been shown to inhibit the activity of various kinases, which play a crucial role in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and modulate immune responses. The compound has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine is its ability to inhibit the activity of various enzymes and proteins. This makes it a useful tool for studying the mechanism of action of these molecules. However, the compound has some limitations. It is relatively unstable and can degrade over time, making it difficult to work with. It is also toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine in scientific research. One direction is the development of more stable analogs of the compound that can be used in experiments. Another direction is the exploration of the therapeutic potential of the compound in the treatment of various diseases. Finally, the compound can be used to study the role of HDACs and kinases in various cellular processes, which can lead to the development of new drugs and therapies.
Méthodes De Synthèse
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine can be synthesized using various methods. One of the most common methods is chemical synthesis, which involves the reaction of isoleucine with formaldehyde and acetic anhydride. The reaction results in the formation of N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine. Another method is biosynthesis, which involves the use of microorganisms such as bacteria and fungi to produce the compound.
Applications De Recherche Scientifique
N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine has been widely used in scientific research. It has been used as a tool to study the mechanism of action of various enzymes and proteins. The compound has also been used in drug discovery, as it has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.
Propriétés
Formule moléculaire |
C13H19NO6 |
|---|---|
Poids moléculaire |
285.29 g/mol |
Nom IUPAC |
2-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]-3-methylpentanoic acid |
InChI |
InChI=1S/C13H19NO6/c1-5-7(2)9(10(15)16)14-6-8-11(17)19-13(3,4)20-12(8)18/h6-7,9,14H,5H2,1-4H3,(H,15,16) |
Clé InChI |
OXOCXUDGVVWWDB-UHFFFAOYSA-N |
SMILES |
CCC(C)C(C(=O)O)NC=C1C(=O)OC(OC1=O)(C)C |
SMILES canonique |
CCC(C)C(C(=O)O)NC=C1C(=O)OC(OC1=O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289376.png)
![N-(6-tert-butyl-3-{[(2-chlorophenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)isonicotinamide](/img/structure/B289378.png)
![N-{6-tert-butyl-3-[(2-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}nicotinamide](/img/structure/B289379.png)

![N-[6-tert-butyl-3-(2-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]isonicotinamide](/img/structure/B289385.png)
![N-[6-tert-butyl-3-(3-toluidinocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]nicotinamide](/img/structure/B289386.png)


![4-({6-Tert-butyl-3-[(4-ethoxyanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B289389.png)
![N-{6-tert-butyl-3-[(4-chloroanilino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}isonicotinamide](/img/structure/B289391.png)
![6-Tert-butyl-2-{[2-(4-chlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289394.png)
![6-Tert-butyl-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289395.png)
![Ethyl 6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B289396.png)
![N-(6-tert-butyl-3-{[(2-methoxyphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B289399.png)